2-[(1E)-(methoxyimino)methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide
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Overview
Description
2-[(1E)-(methoxyimino)methyl]-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-(methoxyimino)methyl]-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Methoxyimino Intermediate: This step involves the reaction of a suitable aldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the methoxyimino intermediate.
Coupling with Trifluoromethylphenyl Derivatives: The methoxyimino intermediate is then reacted with 3-(trifluoromethyl)aniline derivatives. This coupling reaction is typically facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Formation of the Final Product: The final step involves the amidation reaction where the coupled product is treated with a suitable amide source under controlled conditions to form the desired propanediamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyimino group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can target the nitro groups or the methoxyimino group, converting them into amines or hydroxylamines, respectively.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Oxime derivatives.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-[(1E)-(methoxyimino)methyl]-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
The compound is investigated for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and other high-performance materials.
Mechanism of Action
The mechanism of action of 2-[(1E)-(methoxyimino)methyl]-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1E)-(methoxyimino)methyl]-N,N’-bis[3-(trifluoromethyl)phenyl]acetamide
- 2-[(1E)-(methoxyimino)methyl]-N,N’-bis[3-(trifluoromethyl)phenyl]butanediamide
Uniqueness
Compared to similar compounds, 2-[(1E)-(methoxyimino)methyl]-N,N’-bis[3-(trifluoromethyl)phenyl]propanediamide stands out due to its specific combination of functional groups. The presence of both methoxyimino and trifluoromethyl groups in the same molecule provides a unique balance of reactivity and stability, making it particularly useful in various scientific and industrial applications.
Properties
IUPAC Name |
2-[(E)-methoxyiminomethyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F6N3O3/c1-31-26-10-15(16(29)27-13-6-2-4-11(8-13)18(20,21)22)17(30)28-14-7-3-5-12(9-14)19(23,24)25/h2-10,15H,1H3,(H,27,29)(H,28,30)/b26-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAKVKMEMHXBFB-NSKAYECMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(C(=O)NC1=CC=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F6N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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